Colupulone

Antimicrobial Natural product Activity-guided fractionation

Select pure Colupulone for applications demanding congener-specific precision. Unlike generic β-acid extracts, colupulone delivers defined, quantifiable bioactivity: PXR activation validated by co-crystal structure (2.8 Å), antibacterial activity contribution value of 1.59 (vs. lupulone 2.56), MIC 37.5 µg/mL (2-fold more potent than 30% colupulone mixtures), and larvicidal LC₅₀ 19.7 mg/L (2.2-fold vs. deoxycohumulone). Essential for reproducible PXR pharmacology, antimicrobial screening, larvicide development, and hop bitterness chemistry.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
CAS No. 468-27-9
Cat. No. B1216029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColupulone
CAS468-27-9
Synonymscolupulone
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
InChIInChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
InChIKeyUNCDMWKTFLUPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colupulone (CAS 468-27-9): Beta-Acid Reference Standard for Antimicrobial and Bioactivity Research Procurement


Colupulone (co-lupulone) is a prenylated acylphloroglucinol derivative and one of the three primary β-acid congeners found in the lupulin glands of hops (Humulus lupulus L.), alongside lupulone and adlupulone [1]. As a β-acid, colupulone is distinguished structurally from α-acids (humulones) by the presence of an additional isoprenyl group on the phloroglucinol core [2]. While β-acids as a class have historically received less research attention than α-acids, recent activity-guided fractionation studies have identified colupulone as a principal contributor to the antimicrobial properties of hop extracts, with its content varying significantly across hop varieties from approximately 20% to 55% of total β-acids [3][4]. The compound exhibits a broad spectrum of quantifiable biological activities, including antibacterial effects against Gram-positive pathogens, larvicidal activity against mosquito vectors, and modulation of nuclear receptors such as pregnane X receptor (PXR), positioning it as a distinct research tool in natural product pharmacology [5][6].

Why Colupulone Procurement Cannot Be Substituted with Generic Beta-Acid Mixtures or Alternative Congeners


Scientific and industrial users cannot assume functional equivalence among hop β-acid congeners or between colupulone and generic β-acid extracts. Structure-activity relationship (SAR) analysis reveals that subtle differences in prenyl side-chain composition among colupulone, lupulone, and adlupulone translate into measurably divergent biological potency. In antibacterial applications, colupulone exhibits an activity contribution value (concentration/MIC) of 1.59, substantially lower than lupulone at 2.56, indicating that the congeners are not interchangeable with respect to antimicrobial efficacy [1]. This differential activity is further corroborated by direct testing of β-acid samples with varying colupulone content, where antibacterial performance correlates positively with colupulone enrichment [2]. In larvicidal applications, colupulone demonstrates an LC50 of 19.7 mg/L, representing a 2.2-fold potency improvement over the structurally related comparator deoxycohumulone (LC50 43.7 mg/L), while the closely related congener colupone is nearly inactive [3]. Furthermore, colupulone is uniquely characterized as a direct activator of human pregnane X receptor (PXR) with demonstrated activity at 1-10 μM, a property that has not been equivalently established for other β-acid congeners under comparable assay conditions [4]. These congener-specific activity profiles preclude the substitution of colupulone with undefined β-acid mixtures or alternative congeners in applications requiring reproducible, quantifiable outcomes.

Colupulone Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Antibacterial Activity Contribution: Colupulone vs. Lupulone in Hop Extracts

In a 2023 activity-guided fractionation study of hop extracts, colupulone was quantitatively compared with its primary β-acid congener lupulone for contribution to overall antibacterial activity. The study employed concentration-normalized activity values (concentration divided by MIC) to rank the relative contribution of each compound [1]. Colupulone yielded an activity value of 1.59, which was 38% lower than lupulone's value of 2.56, indicating that lupulone contributes more potently per unit concentration to the antibacterial effect against Bacillus subtilis [1]. Notably, adlupulone exhibited the lowest MIC in the study (0.98 µg/mL) but was present at lower concentrations in extracts, demonstrating the necessity of considering both intrinsic potency and natural abundance when evaluating congener contributions [1].

Antimicrobial Natural product Activity-guided fractionation

Larvicidal Efficacy: Colupulone vs. Deoxycohumulone Against Culex pipiens

In a 2022 comparative larvicidal evaluation, colupulone was directly tested against the naturally occurring prenylated acylphloroglucinol deoxycohumulone for activity against Culex pipiens larvae [1]. Colupulone exhibited an LC50 value of 19.7 mg/L, which is 2.2-fold lower (more potent) than deoxycohumulone's LC50 of 43.7 mg/L [1]. The study also evaluated colupone (a related structural variant) and several synthetic geranyl analogues, finding that colupone was nearly inactive, thereby establishing clear SAR trends [1].

Larvicidal Vector control Structure-activity relationship

COX-2 Enzyme Inhibition: Colupulone IC50 Determination

Colupulone has been quantitatively characterized for inhibition of human cyclooxygenase-2 (COX-2), with an IC50 value of 550 nM (0.55 µM) determined via fluorescence-based microplate reader assay [1]. This represents a defined biochemical activity benchmark for colupulone in the context of inflammatory pathway modulation [1].

Anti-inflammatory Enzyme inhibition Cyclooxygenase

Antibacterial Performance as a Function of Colupulone Content in Beta-Acid Samples

A 2021 study evaluated five β-acid samples with systematically varied colupulone content (30%, 50%, 70%, 90%, and 100%) to determine the relationship between colupulone enrichment and antibacterial efficacy [1]. The pure colupulone sample (100%) exhibited an MIC of 37.5 µg/mL against all three tested bacterial strains (S. aureus, B. subtilis, and E. coli), whereas the sample containing only 30% colupulone required a 2-fold higher concentration (MIC = 75.0 µg/mL) to achieve inhibition [1]. This dose-response relationship demonstrates that colupulone content directly correlates with antibacterial performance [1].

Antibacterial Hop breeding Structure-activity

Human Pregnane X Receptor (PXR) Activation: Colupulone vs. Reference Activators

Colupulone has been structurally and functionally characterized as a direct activator of human pregnane X receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and is implicated in drug-drug interactions [1]. In reporter gene assays, colupulone activated human PXR at concentrations of 1, 3, and 10 µM, with the crystal structure of the PXR ligand-binding domain in complex with colupulone revealing specific binding interactions at 3.2 Å resolution [1][2]. This activation is distinct from the effects of α-acids (humulones), which have not been equivalently characterized for PXR activation [1].

Nuclear receptor Xenobiotic metabolism Drug-drug interaction

Bitter Taste Transformation: Colupulone-Derived Cohulupone Recognition Threshold

Under thermal wort boiling conditions, colupulone undergoes transformation to produce a series of bitter-tasting compounds, including cohulupone, hulupinic acid, and various tricyclocolupone derivatives [1]. Sensory analysis revealed that cohulupone exhibits the lowest recognition threshold among these transformation products at 7.9 µmol/L, imparting a short-lasting, iso-α-acid-like bitter impression [1]. In contrast, hydroxytricyclocolupone exhibited a threshold of 14.7 µmol/L and produced a long-lasting, lingering, harsh bitterness perceived on the posterior tongue and throat [1]. These distinct sensory profiles demonstrate that colupulone transformation yields a spectrum of bitter compounds with differential temporal and qualitative characteristics [1].

Brewing science Sensory analysis Flavor chemistry

Colupulone Application Scenarios: Evidence-Based Procurement for Research and Industrial Use


Antibacterial Research and Hop Extract Bioactivity Standardization

Colupulone serves as a quantitative reference standard for antibacterial activity studies. The compound's defined activity contribution value of 1.59 (concentration/MIC) against B. subtilis, established through activity-guided fractionation, enables researchers to calibrate the antibacterial potency of hop extracts and to attribute bioactivity to specific constituents [1]. For studies requiring maximal antibacterial performance, pure colupulone (MIC 37.5 µg/mL) provides a 2-fold potency advantage over mixed β-acid preparations containing only 30% colupulone (MIC 75.0 µg/mL), as demonstrated in direct comparative testing [2]. This application is particularly relevant for natural product antimicrobial screening programs and for breeding programs seeking to develop hop varieties with enhanced colupulone content.

Mosquito Vector Control and Larvicide Development

Colupulone is a validated lead compound for environmentally compatible mosquito larvicide development. With an LC50 of 19.7 mg/L against Culex pipiens larvae, colupulone demonstrates a 2.2-fold potency advantage over the structurally related natural compound deoxycohumulone (LC50 43.7 mg/L) [3]. This quantifiable potency differential, combined with the compound's natural origin from hops, positions colupulone as a preferred starting point for structure-activity relationship optimization studies aimed at developing novel larvicidal agents with potential advantages over synthetic insecticides in terms of environmental compatibility and resistance management.

Nuclear Receptor Pharmacology and Drug Metabolism Studies

Colupulone is uniquely characterized among hop bitter acids as a structurally validated direct activator of human pregnane X receptor (PXR), with activation demonstrated at 1-10 µM and the co-crystal structure of the colupulone-PXR ligand-binding domain solved at 3.2 Å resolution [4][5]. This property distinguishes colupulone from α-acid congeners (humulones) that have not been equivalently characterized for PXR activation. Researchers investigating xenobiotic metabolism regulation, drug-drug interaction mechanisms, or the molecular pharmacology of nuclear receptors should select colupulone over generic β-acid mixtures or alternative hop bitter acids to ensure reproducible, mechanistically defined PXR activation.

Brewing Science and Flavor Chemistry Research

Colupulone functions as a precursor to a defined spectrum of bitter-tasting transformation products under wort boiling conditions. The principal transformation product, cohulupone, exhibits a recognition threshold of 7.9 µmol/L and imparts a short-lasting, iso-α-acid-like bitter impression, while other derivatives such as hydroxytricyclocolupone (threshold 14.7 µmol/L) produce distinctly different temporal bitterness profiles [6]. This defined transformation chemistry enables flavor scientists to predict and quantify the sensory contribution of colupulone-derived compounds in beer, and provides brewers with a rational basis for selecting hop varieties based on colupulone content to achieve specific bitterness quality targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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